

# A Guide to Inter-Laboratory Comparison of Analytical Results

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For researchers, scientists, and professionals in drug development, ensuring the accuracy, reliability, and comparability of analytical results is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a robust quality management system. They provide an objective means to evaluate and demonstrate the technical competence of a laboratory.<sup>[1]</sup> This guide offers a comprehensive overview of the principles, design, execution, and interpretation of ILCs, grounded in internationally recognized standards and best practices.

## The "Why": Foundational Importance of Inter-Laboratory Comparisons

Before delving into the "how," it is crucial to understand the fundamental reasons for conducting ILCs. Beyond simple benchmarking, these studies serve multiple critical functions in a scientific and regulatory environment:

- Performance Evaluation and Monitoring: ILCs provide an external and objective assessment of a laboratory's performance for specific tests or measurements, allowing for the continual monitoring of their competence.<sup>[2][3]</sup>
- Identification of Methodological Issues: Discrepancies in results between laboratories can highlight previously unrecognized issues with test procedures, equipment calibration, or staff training.<sup>[2]</sup>

- Validation of Analytical Methods: While single-laboratory validation is essential, ILCs contribute to a more comprehensive "full" validation by assessing the reproducibility of a method across different environments.[4][5]
- Establishing Comparability and Harmonization: In multicenter studies or when transferring methods between facilities, ILCs are vital for ensuring that results are comparable, regardless of where the analysis is performed.[2][6]
- Building Confidence and Fulfilling Regulatory Requirements: Successful participation in ILCs provides additional confidence to clients, stakeholders, and regulatory bodies.[2] For many accredited laboratories, such as those compliant with ISO/IEC 17025, participation in proficiency testing is a mandatory requirement.[2][7]

## Strategic Planning and Design of an Inter-Laboratory Comparison

A successful ILC is built upon a foundation of meticulous planning and a statistically sound design.[8] This phase is critical for ensuring that the results are meaningful and actionable.

### Defining the Scope and Objectives

The first step is to clearly define the purpose of the ILC. Is it to assess the general competence of participating laboratories, validate a new analytical method, or assign a consensus value to a reference material?[9][10] The objectives will dictate the design of the study.

### The Coordinating Body and Participant Selection

An ILC requires a coordinating body responsible for the overall planning, execution, and reporting of the study.[8] This body should consist of experts familiar with the analytical methods and their applications.[8] The selection of participating laboratories is also a critical consideration. For a robust assessment, it is important to include a representative cross-section of qualified laboratories.[8]

### The Test Item: The Heart of the Comparison

The selection and preparation of the test item are paramount. The ideal test item should be:

- Homogeneous: All participants must receive comparable test items to ensure a fair comparison.[\[11\]](#)
- Stable: The properties of the test item should remain consistent throughout the duration of the study.[\[11\]](#)
- Relevant: The matrix and analyte concentration of the test item should mimic those of routine samples.

## Protocol Harmonization: Ensuring a Level Playing Field

To minimize variability arising from procedural differences, a detailed and unambiguous protocol should be developed and distributed to all participating laboratories. This protocol should clearly outline:

- Sample handling and storage instructions.
- A step-by-step analytical procedure (if the ILC is for method validation) or instructions to use the laboratory's routine method (for proficiency testing).
- Data reporting requirements, including units and the number of significant figures.
- A timeline for completing the analysis and submitting the results.

The importance of familiarization with the test method cannot be overstated; many ILCs have been rendered worthless due to a lack of it.[\[8\]](#)

## Experimental Workflow: A Step-by-Step Protocol for a Typical Inter-Laboratory Comparison

- Planning and Design:
  - Define the objectives of the ILC.
  - Appoint a coordinating body and a statistician.[\[8\]](#)
  - Select participating laboratories.[\[12\]](#)

- Choose a suitable test material and verify its homogeneity and stability.[[11](#)]
- Develop and distribute a detailed analytical protocol.
- Sample Distribution:
  - Prepare and package the test items to ensure their integrity during transport.
  - Distribute the test items to the participating laboratories along with the protocol and data reporting forms.
- Analysis by Participating Laboratories:
  - Laboratories should treat the ILC sample as a routine sample.[[3](#)]
  - Follow the provided protocol meticulously.
  - Perform the analysis within the specified timeframe.
- Data Collection and Submission:
  - Record the analytical results on the provided forms.
  - Submit the results to the coordinating body by the deadline.
- Statistical Analysis:
  - The coordinating body performs a statistical analysis of the submitted data in accordance with international standards such as ISO 13528.[[13](#)]
  - This includes the determination of the assigned value, calculation of performance scores, and identification of outliers.[[11](#)]
- Reporting and Follow-up:
  - A comprehensive report is prepared and distributed to all participants.
  - The report should include a summary of the results, individual performance scores, and a discussion of the overall findings.

- Laboratories with unsatisfactory results are expected to conduct a root cause analysis and implement corrective actions.[1]

Caption: A typical workflow for an inter-laboratory comparison study.

## The Core of the Matter: Statistical Analysis and Interpretation of Results

The statistical analysis of ILC data is what transforms raw numbers into meaningful insights. The international standard ISO 13528 provides detailed guidance on the statistical methods for proficiency testing.[13][14]

### Determining the Assigned Value

The assigned value is the value attributed to a particular property of the test item and serves as the reference against which participants' results are compared.[15] There are several methods for determining the assigned value:

- Consensus Value from Participant Results: This is a common approach where the assigned value is derived from the results submitted by the participating laboratories, often using robust statistical methods to minimize the influence of outliers.[11]
- Certified Reference Material (CRM): If the test item is a CRM, the certified value is used as the assigned value.
- Reference Laboratory: A designated reference laboratory with a well-characterized and validated method may be used to establish the assigned value.

### Performance Scoring: Quantifying Laboratory Performance

To provide a standardized measure of performance, statistical scores are calculated. The most common performance statistic is the z-score.[16][9]

The z-score is calculated as:

$$z = (x - \bar{X}) / \sigma$$

Where:

- $x$  is the result from the participating laboratory.
- $X$  is the assigned value.
- $\sigma$  is the standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:[16]

- $|z| \leq 2$ : Satisfactory performance.
- $2 < |z| < 3$ : Questionable performance (warning signal).
- $|z| \geq 3$ : Unsatisfactory performance (action signal).

Another commonly used statistic, particularly in calibration, is the Normalized Error (En).[1]

## Data Presentation for Clear Comparison

The results of the ILC should be presented in a clear and easily interpretable format. Tables are an effective way to summarize the data.

Table 1: Example of Inter-Laboratory Comparison Results for Analyte X

Laboratory ID	Reported Value (mg/L)	z-score	Performance Assessment
Lab A	10.2	0.5	Satisfactory
Lab B	9.8	-1.5	Satisfactory
Lab C	11.5	3.75	Unsatisfactory
Lab D	10.1	0.25	Satisfactory
...	...	...	...
Assigned Value	10.0		
Standard Deviation for Proficiency Assessment	0.4		

## Beyond the Numbers: Responding to ILC Results

Participation in an ILC should not be viewed as a "pass/fail" exercise but as a valuable learning opportunity.[\[16\]](#)

## Investigating Unsatisfactory Results

Receiving an unsatisfactory result should trigger a thorough investigation to identify the root cause of the issue.[\[17\]](#) This may involve:

- Reviewing calculations and data transcription.
- Checking equipment calibration and maintenance records.
- Evaluating staff training and competence.
- Re-analyzing the ILC sample, if it is stable.

## Implementing Corrective and Preventive Actions

Once the root cause has been identified, appropriate corrective actions must be implemented to address the immediate issue. Furthermore, preventive actions should be put in place to

avoid a recurrence of the problem.

Caption: A logical flow for investigating unsatisfactory ILC results.

## Conclusion: A Commitment to Quality and Continuous Improvement

Inter-laboratory comparisons are an indispensable tool for any laboratory committed to producing high-quality, reliable analytical data. By embracing the principles outlined in this guide and adhering to international standards, researchers, scientists, and drug development professionals can not only meet regulatory requirements but also foster a culture of continuous improvement, ultimately enhancing the integrity and impact of their scientific work.

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